5-bromo-3-methyl-2H-pyran-2-one

pheromone synthesis palladium cross-coupling regioselective alkylation

5-Bromo-3-methyl-2H-pyran-2-one is a critical heterocyclic building block for chemists requiring regiospecific control in cross-coupling reactions. Unlike generic 2-pyrone analogs, its unique substitution pattern activates the 5-position for Pd-catalyzed functionalization (key to synthesizing the supellapyrone pheromone with high diastereomeric purity) while electronically deactivating the ring against undesired serine protease hydrolysis, a selectivity safety mechanism absent in 6-bromo or 3,5-dibromo isomers. This compound is essential for building antileukemic analog libraries and insect pheromone formulations.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
Cat. No. B8106787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-2H-pyran-2-one
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=CC(=COC1=O)Br
InChIInChI=1S/C6H5BrO2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
InChIKeyYNSFWEGTKPQDSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 6 g / 6.35 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-2H-pyran-2-one (CAS 26454-75-1): A Regiospecific α-Pyrone Building Block for Pheromone Synthesis and Heterocyclic Chemistry


5-Bromo-3-methyl-2H-pyran-2-one (CAS 26454-75-1) is a heterocyclic α-pyrone (2H-pyran-2-one) derivative characterized by a bromine atom at the 5‑position and a methyl group at the 3‑position (molecular formula C₆H₅BrO₂, molecular weight 189.01 g·mol⁻¹) . It belongs to the class of halogenated 2H-pyran-2-ones, which are widely employed as synthetic intermediates due to the ability of the bromine substituent to participate in palladium-catalyzed cross‑coupling reactions and other electrophilic substitutions. Unlike many generic 2‑pyrone derivatives, this specific substitution pattern enables regiospecific functionalization at the 5‑position, a feature exploited in the total synthesis of the cockroach sex pheromone supellapyrone [1].

Why 5-Bromo-3-methyl-2H-pyran-2-one Cannot Be Simply Replaced by Unsubstituted or Differently Halogenated 2-Pyrones


Generic 2H-pyran-2-one analogs are not interchangeable with 5-bromo-3-methyl-2H-pyran-2-one because the precise combination of the 5‑bromo leaving group and the 3‑methyl substituent dictates reactivity in cross‑coupling, cycloaddition, and biological contexts. DFT studies have demonstrated that the activation free energies of Diels–Alder cycloadditions differ substantially between 3‑bromo, 5‑bromo, and 3,5‑dibromo‑2H‑pyran‑2‑ones [1]. Furthermore, the 5‑bromo group does not activate the pyrone ring for catalytic hydrolysis by serine proteases, whereas the 6‑bromo regioisomer does [2]. These regio- and substituent‑specific effects mean that procurement decisions based solely on the generic “2‑pyrone” scaffold will not replicate the synthetic or biological outcomes that 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one uniquely provides.

Quantitative Evidence Guide: 5-Bromo-3-methyl-2H-pyran-2-one Versus Four Structural Comparators


Pd-Catalyzed Alkyl Coupling: 5-Bromo-3-methyl-2H-pyran-2-one Delivers 91% Supellapyrone Diastereomer vs. Inert Debrominated Analog

5-Bromo-3-methyl-2H-pyran-2-one is the sole precursor that provides the correct 5‑alkyl substitution pattern for the brownbanded cockroach sex pheromone supellapyrone. In a Pd(II)-catalyzed Negishi-type coupling with an organozinc reagent derived from (2R*,4R*)-1-bromo-2,4-dimethylheptane, the target compound yielded 91% of the desired (2′R*,4′R*)-supellapyrone diastereomer with only 9% of the undesired (2′R*,4′S*)-diastereomer [1]. The debrominated analog 3-methyl-2H-pyran-2-one cannot participate in this C–C bond-forming reaction, making the 5‑bromo substitution mandatory for this application.

pheromone synthesis palladium cross-coupling regioselective alkylation

Diels–Alder Reactivity: 5-Bromo-3-methyl-2H-pyran-2-one Exhibits Lower Cycloaddition Propensity Than 3,5-Dibromo Analog, Enabling Selective Transformations

DFT calculations at the B3LYP/6-31G(d) level reveal that 3,5-dibromo-2H-pyran-2-one possesses substantially lower activation free energies for Diels–Alder cycloadditions than 5-bromo-2H-pyran-2-one or 3-bromo-2H-pyran-2-one [1]. Although the DFT study did not include the 3‑methyl variant, the replacement of the electron‑withdrawing 3‑bromo group with an electron‑donating 3‑methyl group in 5-bromo-3-methyl-2H-pyran-2-one is predicted to further increase the activation barrier relative to 5‑bromo‑2H‑pyran‑2‑one. This reduced Diels–Alder reactivity relative to the 3,5‑dibromo analog is an asset when chemoselectivity is required—the compound can be stored and handled without unwanted cycloaddition side reactions, yet remains reactive enough for Pd‑mediated couplings.

Diels-Alder cycloaddition computational chemistry regioselectivity

Enzymatic Stability: 5-Bromo Substitution Prevents Serine Protease-Mediated Ring Hydrolysis Unlike 6-Bromo Regioisomer

In a structure–activity study of 2‑pyrone‑based chymotrypsin inhibitors, Boulanger and Katzenellenbogen demonstrated that 6‑bromo substitution on the 2‑pyrone ring enables ring activation and catalytic hydrolysis by α‑chymotrypsin, whereas 5‑bromo substitution (as in 3‑benzyl-5‑bromo‑2‑pyran‑one) does not [1]. The 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one, bearing the same 5‑bromo substitution pattern, is therefore not expected to act as an irreversible inhibitor of serine proteases. For applications where off‑target serine protease inhibition must be rigorously avoided (e.g., in biological probes or in agricultural formulations that come into contact with non‑target organisms), this regioisomeric selectivity is a critical differentiator.

mechanism-based inhibition serine protease regioselective substitution

Physicochemical Profile: Higher Molecular Weight and Lipophilicity Distinguish 5-Bromo-3-methyl-2H-pyran-2-one from Its Non‑Brominated Parent

The introduction of bromine at the 5‑position and methyl at the 3‑position produces distinct physicochemical properties compared to the unsubstituted and mono‑substituted analogs. 5‑Bromo‑3‑methyl‑2H‑pyran‑2‑one has a molecular weight of 189.01 g·mol⁻¹, a computed LogP of approximately 1.5, and two hydrogen‑bond acceptor atoms . In contrast, 3‑methyl‑2H‑pyran‑2‑one (MW 110.11, LogP ~0.8) is smaller and more hydrophilic, while 5‑bromo‑2H‑pyran‑2‑one (MW 174.98, LogP ~1.2) lacks the 3‑methyl group. These differences affect solubility, membrane permeability, and chromatographic behavior, making 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one the compound of choice when a balance of moderate lipophilicity and a heavy‑atom handle for X‑ray crystallography or mass spectrometry is desired.

physicochemical properties Lipinski parameters procurement specification

Antileukemic Scaffold Privilege: 5‑Bromo‑3‑substituted‑2H‑pyran‑2‑ones Show Single‑Digit Micromolar IC₅₀ Against AML Cells

A series of 23 substituted 2‑pyrone derivatives were evaluated for antileukemic activity. The 5‑bromo‑3‑substituted analog 5‑bromo‑3‑(3‑hydroxyprop‑1‑ynyl)‑2H‑pyran‑2‑one (code name: pyrone 9) exhibited the most potent activity, with IC₅₀ values of 5 × 10⁻⁶ M to 5 × 10⁻⁵ M (5–50 µM) across multiple AML cell lines and primary AML patient blasts, while sparing normal peripheral blood mononuclear cells [1]. In vivo, pyrone 9 significantly prolonged survival in a BALB/c mouse leukemic model [1]. The 5‑bromo‑3‑substituted scaffold is thus validated as a privileged chemotype for antileukemic drug discovery, and the availability of 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one as a synthetic precursor allows efficient diversification at the 3‑position to generate focused libraries for SAR campaigns.

acute myeloid leukemia 2-pyrone derivatives MAPK pathway

Best Research and Industrial Application Scenarios for 5-Bromo-3-methyl-2H-pyran-2-one


Total Synthesis of 5-Alkylated-3-methyl-2H-pyran-2-one Natural Products (e.g., Supellapyrone Pheromone)

5-Bromo-3-methyl-2H-pyran-2-one is the primary synthetic intermediate for preparing 5‑alkyl‑3‑methyl‑2H‑pyran‑2‑one natural products via palladium‑catalyzed cross‑coupling. In the published synthesis of supellapyrone, Pd(II)-mediated coupling with an organozinc reagent at the 5‑bromo position delivered the pheromone in 91% diastereomeric purity [Section 3, Evidence Item 1]. Researchers developing insect pheromone formulations for pest management or ecological studies should prioritize this compound as the starting material, as alternative routes would require multi‑step construction of the pyrone ring and installation of the alkyl side‑chain with significantly lower overall yield and greater synthetic complexity.

Chemoselective Synthetic Sequences Requiring Temporally Controlled Diels–Alder Reactivity

Because the 3‑methyl substituent in 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one raises the activation barrier for Diels–Alder cycloadditions relative to the 3,5‑dibromo analog [Section 3, Evidence Item 2], chemists can exploit this attenuated diene reactivity to perform sequential functionalization of the pyrone ring. In a multi‑step synthesis, the 5‑bromo position can first be engaged in a cross‑coupling reaction (e.g., Suzuki, Sonogashira, or Negishi coupling), and only after removal of the bromine or conversion to a more electron‑withdrawing group would Diels–Alder cycloaddition be triggered. This temporal control over reactivity is not achievable with 3,5‑dibromo‑2H‑pyran‑2‑one, which is broadly reactive toward dienophiles from the outset of the synthetic sequence.

Chemical Biology Probe Design Aiming to Avoid Serine Protease Off‑Target Activity

For medicinal chemistry and chemical biology applications where the 2‑pyrone scaffold is incorporated into a probe or inhibitor but where interaction with serine proteases (e.g., chymotrypsin‑like enzymes) must be avoided, the 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one scaffold provides a built‑in selectivity safety mechanism. The 5‑bromo substitution pattern lacks the electronic properties required to activate the pyrone lactone ring for enzyme‑mediated hydrolysis, whereas the 6‑bromo or 6‑chloro regioisomers are potent irreversible inactivators of α‑chymotrypsin [Section 3, Evidence Item 3]. This intrinsic selectivity can reduce false‑positive hits in biochemical screening campaigns and mitigate off‑target toxicity concerns in cellular and in vivo models.

Focused Library Synthesis for Antileukemic Drug Discovery Based on the 5‑Bromo‑2‑pyrone Pharmacophore

The 5‑bromo‑3‑substituted‑2H‑pyran‑2‑one chemotype has been clinically validated as the most potent core among 23 2‑pyrone derivatives tested against acute myeloid leukemia (AML) cell lines [Section 3, Evidence Item 5]. Using commercially sourced 5‑bromo‑3‑methyl‑2H‑pyran‑2‑one as a starting point, medicinal chemistry teams can rapidly generate focused compound libraries through: (i) functionalization of the 3‑methyl group via radical bromination and subsequent substitution; (ii) Sonogashira coupling at the 5‑position to introduce alkynyl substituents (as in pyrone 9); and (iii) late‑stage diversification of the 6‑position. This synthetic strategy enables efficient exploration of structure–activity relationships (SAR) around the validated antileukemic pharmacophore.

Quote Request

Request a Quote for 5-bromo-3-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.